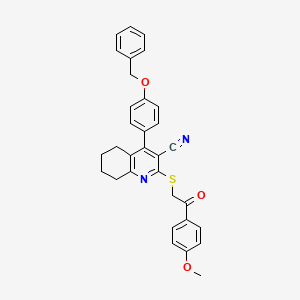

![molecular formula C13H13ClN4O3S B2942171 2-Chloro-N-(4-{[(4-methylpyrimidin-2-YL)amino]sulfonyl}phenyl)acetamide CAS No. 64877-35-6](/img/structure/B2942171.png)

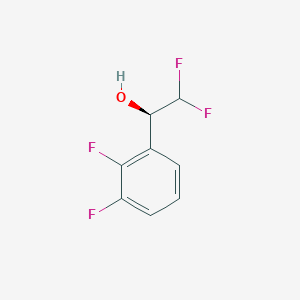

2-Chloro-N-(4-{[(4-methylpyrimidin-2-YL)amino]sulfonyl}phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a product for proteomics research . It belongs to the class of organic compounds known as phenylmorpholines .

Molecular Structure Analysis

The molecular formula of this compound is C13H13ClN4O3S . Detailed molecular structure analysis such as 1H-NMR, 13C-NMR, and IR can be found in related scientific literature .Physical And Chemical Properties Analysis

The physical and chemical properties such as IR, 1H-NMR, 13C-NMR, and ESI-HRMS can be found in related scientific literature .Wissenschaftliche Forschungsanwendungen

Spectroscopic Analysis and Molecular Characterization

A study by Jenepha Mary et al. (2022) utilized a similar compound for vibrational spectroscopic analysis. They employed Raman and Fourier-transform infrared spectroscopy, supplemented by density functional theory calculations, to understand the molecule's geometric equilibrium, intra-molecular hydrogen bonding, and vibrational wavenumbers. This research demonstrates the utility of such compounds in elucidating stereo-electronic interactions and stability, providing insights into their molecular characteristics (Jenepha Mary, Pradhan, & James, 2022).

Anticonvulsant Properties

Another research avenue explores the anticonvulsant activity of heterocyclic compounds containing sulfonamide moieties. Farag et al. (2012) synthesized derivatives through specific reactions, demonstrating that some synthesized compounds exhibited significant protection against convulsions. This study exemplifies the potential medicinal chemistry applications of compounds with sulfonamide groups, suggesting their utility in developing anticonvulsant therapies (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

Antimicrobial Evaluation

Darwish et al. (2014) focused on the synthesis of heterocycles incorporating the sulfamoyl moiety, derived from a compound structurally similar to 2-Chloro-N-(4-{[(4-methylpyrimidin-2-YL)amino]sulfonyl}phenyl)acetamide. Their work led to the creation of novel compounds evaluated for in vitro antibacterial and antifungal activities. The findings suggest the promising role of such compounds in antimicrobial therapy, highlighting their potential in addressing resistant microbial strains (Darwish, Atia, & Farag, 2014).

Solid-Phase Synthesis and Antibacterial Agents

Gordeev, Gordon, and Patel (1997) reported on the solid-phase synthesis of beta-sultams, highlighting a method amenable for constructing sulfonyl beta-lactam analogue combinatorial libraries. This approach enables the production of beta-sultam libraries for identifying new antibacterial agents, showcasing the compound's utility in developing novel therapeutics (Gordeev, Gordon, & Patel, 1997).

Crystal Structure Analysis

Research on crystal structures, such as the study by Obaleye, Caira, and Tella (2008), often involves compounds like this compound. They analyzed the crystal structure of a related complex, providing insights into molecular interactions and geometries crucial for understanding compound behaviors in solid states (Obaleye, Caira, & Tella, 2008).

Wirkmechanismus

Target of Action

Similar compounds have been identified as potent src/abl kinase inhibitors . These kinases play a crucial role in cellular signaling pathways, particularly those related to cell growth and division.

Mode of Action

Based on its structural similarity to other known src/abl kinase inhibitors, it can be hypothesized that it binds to these kinases, inhibiting their activity and thus disrupting the signaling pathways they regulate .

Biochemical Pathways

The inhibition of Src/Abl kinases can affect multiple biochemical pathways. These kinases are involved in various cellular processes, including cell growth, division, and differentiation. By inhibiting these kinases, the compound could potentially disrupt these processes, leading to a halt in cell growth and division .

Result of Action

The result of the compound’s action would likely be a decrease in cell growth and division due to the inhibition of Src/Abl kinases . This could potentially make the compound useful in the treatment of conditions characterized by excessive cell growth, such as cancer.

Eigenschaften

IUPAC Name |

2-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O3S/c1-9-6-7-15-13(16-9)18-22(20,21)11-4-2-10(3-5-11)17-12(19)8-14/h2-7H,8H2,1H3,(H,17,19)(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAHDTQCEXGEJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate](/img/no-structure.png)

![6-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2942093.png)

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2942094.png)

![2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2942095.png)

![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2942098.png)

![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942099.png)

![[2-[(3-Cyano-4,5-dimethyl-1-phenylpyrrol-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2942102.png)

![4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride](/img/structure/B2942107.png)